N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine
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Overview
Description
N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine is a chemical compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and a nitropyridine moiety
Mechanism of Action
Target of Action
N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Pharmacokinetics
A related compound, zd6474, demonstrated >426% oral bioavailability in rats .
Result of Action
It is known that piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
N-Methylation: The nitrogen atom in the piperidine ring is methylated using methyl iodide or other methylating agents under basic conditions.
Nitration of Pyridine: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as purification techniques like recrystallization and chromatography .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Amino Derivatives: Formed by the reduction of the nitro group.
Halogenated Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs targeting neurological disorders, such as Alzheimer’s disease and schizophrenia.
Biological Studies: The compound is used in studies investigating the role of piperidine derivatives in modulating neurotransmitter levels in the brain.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Comparison with Similar Compounds
N-(1-methylpiperidin-4-yl)-3-aminopyridin-2-amine: Similar structure but with an amino group instead of a nitro group.
N-(1-methylpiperidin-4-yl)-3-chloropyridin-2-amine: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-14-7-4-9(5-8-14)13-11-10(15(16)17)3-2-6-12-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLYFAXPUULTJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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